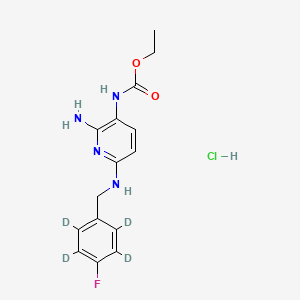

Flupirtine-d4 Hydrochloride Salt

概要

説明

フルピルチン-d4(塩酸塩)は、非オピオイド系鎮痛薬および筋弛緩薬であるフルピルチンの重水素化された形態です。 主に、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析方法におけるフルピルチンの定量のための内部標準として使用されます 。 この化合物は、電位依存性カリウムチャネル、特に神経細胞の膜電位を安定させる役割を果たすKCNQ(Kv7)チャネルを活性化する能力で知られています .

作用機序

フルピルチン-d4(塩酸塩)は、主に電位依存性カリウムチャネル(KCNQまたはKv7チャネル)の活性化を通じてその効果を発揮します。 この活性化により、神経細胞の膜電位が安定化され、神経細胞の興奮性が低下し、鎮痛および筋弛緩効果が得られます 。 さらに、フルピルチン-d4(塩酸塩)はBcl-2を上方制御し、グルタチオンレベルを増加させ、ミトコンドリア間膜のカルシウム保持能力の喪失を遅らせます 。これらの作用は、その神経保護特性に貢献しています。

生化学分析

Biochemical Properties

Flupirtine-d4 Hydrochloride Salt interacts with several cellular targets, including Kv7 channels, G-protein-regulated inwardly rectifying K channels, and γ-aminobutyric acid type A receptors . The pyridine triamino structure of this compound might be important in redox reactions .

Cellular Effects

This compound has exhibited effects in a range of cells and tissues related to the locations of these targets . It functions as a NMDA receptor antagonist, sending electrical signals between neurons of the brain and periphery . It specifically activates Kν7.4–Kν7.5 channels which relaxes smooth muscle .

Molecular Mechanism

The main mode of action of this compound is potassium K V 7 (KCNQ) channel activation . It also exhibits GABAAergic mechanisms . There is evidence that this compound produces its analgesic effect by actions at the spinal and supraspinal levels .

準備方法

フルピルチン-d4(塩酸塩)の合成には、フルピルチン分子に重水素原子を組み込むことが含まれます。一般的な合成経路には、以下の手順が含まれます。

出発物質: 合成は、p-フルオロベンジルアミンと2-アミノ-3-ニトロ-6-クロロピリジンから始まります.

反応条件: p-フルオロベンジルアミンと2-アミノ-3-ニトロ-6-クロロピリジンの反応は、制御された条件下で行われ、中間生成物を生成します.

化学反応の分析

フルピルチン-d4(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、電子を失って酸化生成物を形成する酸化反応を起こす可能性があります。

還元: 還元反応は、電子の獲得を伴い、還元生成物の形成につながります。

置換: フルピルチン-d4(塩酸塩)は、置換反応に関与し、1つの官能基が別の官能基に置き換えられる可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。

科学研究への応用

フルピルチン-d4(塩酸塩)は、次のようなさまざまな科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Flupirtine exhibits several pharmacological effects that contribute to its therapeutic potential:

- Analgesic Action : Flupirtine has been shown to effectively manage acute and chronic pain conditions, including postoperative pain, migraines, and musculoskeletal disorders. Its analgesic efficacy is comparable to that of tramadol and diclofenac .

- Muscle Relaxation : The compound provides muscle relaxant effects by inhibiting both mono- and polysynaptic reflexes, making it beneficial for conditions associated with muscle spasticity .

- Neuroprotective Effects : Flupirtine has demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis .

Clinical Applications

Flupirtine-d4 hydrochloride salt is utilized in various clinical contexts:

Pain Management

- Postoperative Pain : Studies indicate that flupirtine significantly reduces postoperative pain compared to placebo, with patients reporting substantial pain relief after administration .

- Chronic Pain : In chronic pain conditions, flupirtine has shown effectiveness in reducing pain intensity and improving quality of life for patients suffering from fibromyalgia and other chronic pain syndromes .

Migraine Treatment

Flupirtine has been evaluated for its efficacy in treating migraines. Clinical studies suggest that it can provide significant relief during acute migraine attacks compared to conventional analgesics like paracetamol .

Neurogenic Pain

Research indicates that flupirtine is effective in managing neurogenic pain, such as that associated with lumbar and cervical spinal root conditions. It has been found to outperform traditional analgesics like aspirin in some studies .

Case Studies

Several case studies highlight the efficacy of flupirtine in clinical practice:

- Postepisiotomy Pain Management : In a study involving women post-episiotomy, flupirtine demonstrated a 69% reduction in pain scores six hours after administration compared to only 26% reduction with placebo .

- Fibromyalgia Clinical Trials : A phase II clinical trial conducted by ADEONA Pharmaceuticals evaluated flupirtine's effectiveness in fibromyalgia patients, showing promising results in pain reduction and tolerability .

Comparative Efficacy

The following table summarizes the comparative efficacy of flupirtine against other analgesics based on various studies:

| Condition | Flupirtine Efficacy | Comparator | Comparator Efficacy |

|---|---|---|---|

| Postoperative Pain | Significant | Diclofenac | Significant |

| Chronic Back Pain | Comparable | Tramadol | Comparable |

| Migraine | Significant | Paracetamol | Moderate |

| Cancer Pain | More Effective | Tramadol | Effective |

| Fibromyalgia | Promising | Various NSAIDs | Variable |

類似化合物との比較

フルピルチン-d4(塩酸塩)は、重水素化された形態であるため、他の類似化合物とは異なり、安定性が向上し、分析方法で正確な定量が可能になります。類似の化合物には、以下が含まれます。

生物活性

Flupirtine-d4 Hydrochloride Salt is a deuterated derivative of flupirtine, a compound that has garnered interest for its selective action on neuronal potassium channels and its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

Overview of this compound

Flupirtine-d4 is a synthetic compound characterized by the substitution of deuterium for hydrogen in the flupirtine structure. This modification allows for enhanced tracking in biological studies, particularly using mass spectrometry. The compound acts primarily as a selective opener of neuronal potassium channels (Kv7/KCNQ) , specifically Kv7.4 and Kv7.5 channels, which are critical in regulating neuronal excitability and smooth muscle relaxation .

The biological activity of Flupirtine-d4 can be attributed to several key mechanisms:

- Potassium Channel Opening : By activating Kv7 channels, Flupirtine-d4 stabilizes the resting membrane potential of neurons, leading to reduced excitability and potential neuroprotective effects .

- NMDA Receptor Antagonism : Preliminary studies suggest that Flupirtine-d4 may also act as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and can contribute to neurodegenerative processes when overactivated .

- Antioxidant Properties : Research indicates that Flupirtine-d4 may exhibit antioxidant effects by reducing reactive oxygen species (ROS) formation, thereby preventing oxidative stress-related cellular damage .

1. Neuroprotective Effects

A study examining the protective effects of Flupirtine against etoposide-induced apoptosis in Batten disease cell lines found that pre-treatment with Flupirtine significantly reduced apoptosis rates. The results indicated nearly complete protection in some cell lines, showcasing its potential as a neuroprotective agent .

| Cell Line Type | Apoptosis Rate Without Flupirtine | Apoptosis Rate With Flupirtine |

|---|---|---|

| INCL | High | Low |

| JNCL | Moderate | Low |

2. Pharmacokinetics and Metabolism

Flupirtine-d4's isotopic labeling aids in understanding its pharmacokinetics. Studies have shown that deuterium substitution can alter the metabolic pathways of compounds, potentially leading to improved stability and reduced toxicity profiles compared to non-deuterated versions .

3. Clinical Applications

Flupirtine has been explored for various clinical applications, including pain management and treatment for neurological disorders such as multiple sclerosis and fibromyalgia. Although it was withdrawn from the market due to hepatotoxicity concerns, ongoing research into its derivatives like Flupirtine-d4 aims to separate therapeutic efficacy from adverse effects .

特性

IUPAC Name |

ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZQELGBFQHPE-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。